molecular formula C19H24N2O4 B12907291 5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester CAS No. 64678-02-0

5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester

Cat. No.: B12907291
CAS No.: 64678-02-0
M. Wt: 344.4 g/mol
InChI Key: VTDTUEKOXVDUMG-UHFFFAOYSA-N
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Description

5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives, benzyl halides, and various esterification agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This might include continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could convert certain functional groups within the molecule to more reduced forms.

    Substitution: Substitution reactions might involve replacing specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. These products might include various derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential effects on cellular processes, enzyme interactions, or as a probe for studying biological pathways.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, it could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes, receptors, or other proteins, leading to alterations in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidineacetic acid derivatives: Other compounds with similar structures might include various pyrimidineacetic acid derivatives with different substituents.

    Benzyl derivatives: Compounds with similar benzyl groups might also be compared for their chemical and biological properties.

Uniqueness

The uniqueness of 5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

64678-02-0

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 2-[4-methyl-6-oxo-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C19H24N2O4/c1-5-24-18(22)11-16-13(4)20-17(21-19(16)23)10-14-6-8-15(9-7-14)25-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,20,21,23)

InChI Key

VTDTUEKOXVDUMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(NC1=O)CC2=CC=C(C=C2)OC(C)C)C

solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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